1-cyclopropylbut-3-yn-1-amine hydrochloride
Description
1-cyclopropylbut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C7H11N.ClH. It is a hydrochloride salt form of 1-cyclopropylbut-3-yn-1-amine, which is characterized by the presence of a cyclopropyl group attached to a but-3-yn-1-amine backbone. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
CAS No. |
2408975-10-8 |
|---|---|
Molecular Formula |
C7H12ClN |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropylbut-3-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylacetylene and propargylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine group.
Formation of the Amine: The deprotonated amine then undergoes nucleophilic addition to the cyclopropylacetylene, forming the desired 1-cyclopropylbut-3-yn-1-amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to the amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
1-cyclopropylbut-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Addition: The triple bond in the but-3-yn-1-amine backbone can participate in addition reactions with halogens or hydrogen halides, forming addition products.
Scientific Research Applications
1-cyclopropylbut-3-yn-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropylbut-3-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-cyclopropylbut-3-yn-1-amine hydrochloride can be compared with other similar compounds such as:
1-cyclopropylbut-3-yn-1-amine: The free base form of the compound, which lacks the hydrochloride salt.
Cyclopropylamines: A class of compounds containing the cyclopropylamine moiety, which may have similar chemical properties but different biological activities.
Butynylamines: Compounds with a butynylamine backbone, which may share some reactivity but differ in their overall structure and function.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and but-3-yn-1-amine groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
